molecular formula C9H17N3 B11739733 1-(5-methyl-1-propyl-1H-pyrazol-3-yl)ethan-1-amine

1-(5-methyl-1-propyl-1H-pyrazol-3-yl)ethan-1-amine

Cat. No.: B11739733
M. Wt: 167.25 g/mol
InChI Key: WPFNUCOGRYSTSY-UHFFFAOYSA-N
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Description

1-(5-methyl-1-propyl-1H-pyrazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-1-propyl-1H-pyrazol-3-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine with a methylating agent . The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) at low temperatures (0°C) under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-1-propyl-1H-pyrazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and pyrazole oxides.

Mechanism of Action

The mechanism of action of 1-(5-methyl-1-propyl-1H-pyrazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-methyl-1-propyl-1H-pyrazol-3-yl)ethan-1-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-(5-methyl-1-propylpyrazol-3-yl)ethanamine

InChI

InChI=1S/C9H17N3/c1-4-5-12-7(2)6-9(11-12)8(3)10/h6,8H,4-5,10H2,1-3H3

InChI Key

WPFNUCOGRYSTSY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C(C)N)C

Origin of Product

United States

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